2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Description
The compound 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a benzothiazepine derivative characterized by a seven-membered heterocyclic core containing sulfur, nitrogen, and oxygen atoms. The structure features a 3,4-dimethoxyphenyl substituent at position 2 and a morpholinoacetyl group at position 5.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-30-18-8-7-16(13-19(18)31-2)21-14-22(26)25(15-23(27)24-9-11-32-12-10-24)17-5-3-4-6-20(17)33(21,28)29/h3-8,13,21H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINFJGZLNGXMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide , often referred to as RAJI , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, including its toxicity, pharmacological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 378.41 g/mol
- CAS Number : 476466-21-4
The compound features a complex structure that includes a thiazepine ring and morpholine moiety, which are integral to its biological activity.
Toxicity Studies
Recent studies have evaluated the toxicity of RAJI in various model organisms. Notably, a study conducted on zebrafish and mice demonstrated the following:
-
Zebrafish Model :
- The hatching rate remained at 100% up to a concentration of 75 µg/mL but decreased significantly at higher concentrations (100 µg/mL and above).
- Behavioral assessments indicated no significant locomotor or neuromotor abnormalities at lower doses; however, higher doses resulted in observable behavioral changes .
- Mice Model :
Pharmacological Properties
The pharmacological profile of RAJI suggests potential applications in cancer treatment:
- Antitumor Activity : Preliminary studies indicate that RAJI exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Mechanism of Action : The compound may interact with specific molecular targets involved in cancer progression. Research suggests it may inhibit pathways critical for tumor growth and metastasis.
Case Study 1: In Vivo Efficacy
A study explored the efficacy of RAJI in a breast cancer model. Mice treated with RAJI showed a significant reduction in tumor size compared to control groups. Histopathological examinations revealed reduced cellular proliferation markers in treated tissues .
Case Study 2: Safety Profile Assessment
In a safety assessment involving multiple dosages of RAJI administered to zebrafish embryos, researchers noted that while lower doses were well tolerated, higher concentrations led to increased mortality rates and developmental defects. This highlights the importance of dosage in therapeutic applications .
Data Summary
| Study Type | Model Organism | Dosage Range (µg/mL) | Key Findings |
|---|---|---|---|
| Toxicity Study | Zebrafish | 10 - 150 | No significant damage at low doses; increased mortality at high doses |
| Antitumor Efficacy | Mice | Low to high | Significant tumor reduction; altered hematological parameters at high doses |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include:
5-Benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6)
2-(3,4-Dimethoxyphenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 863452-43-1)
Structural Insights :
- The morpholino group (a six-membered ring with two oxygen atoms) increases polarity and hydrogen-bonding capacity compared to the piperidinyl group (a saturated amine ring) in the CAS 863452-43-1 analog. This difference may influence solubility and target binding .
- The 3,4-dimethoxyphenyl substituent in both the target compound and the piperidinyl analog enhances lipophilicity compared to the simpler phenyl group in the benzyl-phenyl analog .
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structurally related compounds provide insights:
- Benzothiazepinones: Derivatives with sulfone groups (e.g., 1,1-dioxides) exhibit enhanced metabolic stability and anticancer activity in vitro .
Challenges and Opportunities
- Knowledge Gaps: Limited data on the target compound’s pharmacokinetics and toxicity.
- Opportunities: Structural tuning of the morpholinoacetyl group could optimize bioavailability, as seen in piperidinyl/morpholino substitutions in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
